molecular formula C24H34Br4O4 B587460 Pyronil 45-d34 CAS No. 1793944-59-8

Pyronil 45-d34

Cat. No.: B587460
CAS No.: 1793944-59-8
M. Wt: 740.355
InChI Key: UUEDINPOVKWVAZ-RFETUZSTSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate . Its molecular formula, C₂₄D₃₄Br₄O₄ , reflects the replacement of 34 hydrogen atoms with deuterium across the two 2-ethylhexyl substituents . The tetrabromophthalate backbone consists of a benzene ring substituted with four bromine atoms and two ester-linked deuterated alkyl chains (Table 1).

Table 1: Molecular formula comparison

Component This compound Non-deuterated Pyronil 45
Benzene ring substituents 4 Br atoms 4 Br atoms
Alkyl chains 2 × C₈D₁₇ 2 × C₈H₁₇
Molecular weight 740.35 g/mol 706.14 g/mol

Isotopic Labeling Patterns and Deuterium Substitution Sites

The deuterium atoms in this compound are strategically incorporated into the 2-ethylhexyl groups to maintain isotopic stability during analytical applications. Each alkyl chain contains 17 deuterium atoms , distributed as follows:

  • Dodecadeuterio hexyl backbone : 12 deuterium atoms on the hexyl segment (positions 1, 1, 2, 3, 3, 4, 4, 5, 5, 6, 6, 6) .
  • Pentadeuterio ethyl branch : 5 deuterium atoms on the ethyl substituent (positions 1, 1, 2, 2, 2) .

This labeling pattern minimizes spectral interference in nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, enabling precise quantification of the non-deuterated form in environmental samples .

Three-Dimensional Conformational Analysis and Stereochemical Features

This compound exhibits conformational flexibility due to its elongated alkyl chains and ester linkages. Key observations include:

  • Rotatable bonds : The molecule contains 16 rotatable bonds, primarily within the alkyl chains, contributing to its dynamic conformational landscape .
  • Stereochemical centers : The non-deuterated parent compound, bis(2-ethylhexyl)tetrabromophthalate (TBPH), possesses two stereocenters at the ethyl-substituted carbons of the hexyl chains, yielding three stereoisomers (R,R; S,S; and R,S) . This compound retains this stereochemical complexity, though deuterium substitution does not alter chiral configurations .

Nuclear Overhauser effect (NOE) studies and X-ray crystallography of related compounds suggest that the tetrabromophthalate core adopts a planar conformation, while the alkyl chains exhibit gauche and antiperiplanar arrangements in solution .

Comparative Structural Analysis with Non-deuterated Pyronil 45

The primary structural distinction between this compound and its non-deuterated analog lies in the isotopic substitution, which confers unique analytical advantages without altering chemical reactivity (Table 2).

Table 2: Structural and functional comparisons

Property This compound Pyronil 45 (Non-deuterated)
Isotopic composition 34 deuterium atoms All hydrogen atoms
NMR spectral profile Simplified ¹H NMR (deuterium decoupling) Complex splitting due to H-H coupling
MS utility Internal standard for quantification Analyte of interest in environmental studies
Thermal stability Identical decomposition pathways Same

The deuterated form’s vibrational modes, as analyzed via Fourier-transform infrared (FTIR) spectroscopy, show negligible shifts compared to the non-deuterated compound, confirming that isotopic substitution does not perturb functional group behavior .

Properties

CAS No.

1793944-59-8

Molecular Formula

C24H34Br4O4

Molecular Weight

740.355

IUPAC Name

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D

InChI Key

UUEDINPOVKWVAZ-RFETUZSTSA-N

SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC

Synonyms

3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester;  Bis(2-ethylhexyl-d34) Tetrabromophthalate;  DP 45;  Di(2-ethylhexyl-34) Tetrabromophthalate;  Uniplex FRP 45-d34;  TBPH-d34; 

Origin of Product

United States

Preparation Methods

Esterification of Tetrabromophthalic Anhydride with Deuterated 2-Ethylhexanol

The core synthesis involves a two-step process:

  • Bromination of Phthalic Anhydride : Tetrabromophthalic anhydride is prepared via electrophilic aromatic bromination of phthalic anhydride using bromine in the presence of a Lewis acid catalyst (e.g., FeBr3_3).

  • Deuterated Esterification : The anhydride is reacted with 2-ethylhexanol-d17_{17} under acidic or catalytic conditions. A titanium-based catalyst, such as titanium tetraisopropoxide (TIPT), is employed to accelerate the reaction, as demonstrated in analogous esterifications of terephthalic acid.

Reaction Conditions :

  • Temperature : 180–260°C

  • Pressure : 2–3.5 bar gauge (barg)

  • Molar Ratio : 2.5:1 (deuterated alcohol:anhydride) to ensure complete esterification

Water generated during esterification is removed via azeotropic distillation with excess 2-ethylhexanol-d17_{17}, preventing hydrolysis and driving the reaction to completion.

Isotopic Purity Optimization

Deuterium incorporation exceeding 99% requires stringent control over proton sources. Key measures include:

  • Deuterated Solvents : Use of deuterated toluene (C7_7D8_8) or dichloromethane-d2_2 to minimize proton exchange.

  • Inert Atmosphere : Conducting reactions under nitrogen or argon to exclude atmospheric moisture.

  • Catalyst Selection : Titanium catalysts are preferred over proton-donating acids (e.g., H2_2SO4_4) to avoid deuterium loss.

Purification and Characterization

Post-Synthesis Purification

Crude this compound is purified via:

  • Fractional Distillation : To remove unreacted 2-ethylhexanol-d17_{17} and low-boiling impurities.

  • Column Chromatography : Silica gel eluted with hexane:ethyl acetate (9:1) isolates the product from brominated byproducts.

Table 1: Typical Purification Parameters

StepConditionsYield (%)Purity (%)
Distillation150–180°C, 0.1 mmHg8592
ChromatographyHexane:EtOAc (9:1)7899.5

Spectroscopic Characterization

  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 740.35 confirms the molecular formula C24D34Br4O4\text{C}_{24}\text{D}_{34}\text{Br}_4\text{O}_4.

  • NMR Spectroscopy :

    • 1H NMR^1\text{H NMR}: Absence of protons in the 2-ethylhexyl region (δ 0.8–1.6 ppm) confirms deuterium incorporation.

    • 13C NMR^{13}\text{C NMR}: Peaks at δ 165–170 ppm correspond to ester carbonyl groups.

Challenges and Mitigation Strategies

Deuterium Scrambling

Proton-deuterium exchange during synthesis can reduce isotopic purity. This is mitigated by:

  • Avoiding protic solvents and acids.

  • Using excess deuterated alcohol to shift equilibrium toward deuterated products.

Stereoisomer Control

The (R,R), (S,S), and meso (R,S) stereoisomers of this compound require chiral chromatography for separation if stereochemical purity is critical.

Applications in Research

This compound serves as an internal standard in:

  • Environmental Toxicology : Quantifying TBPH in biota via LC-MS/MS.

  • Metabolic Studies : Tracing deuterium-labeled metabolites in hepatic microsomal assays .

Chemical Reactions Analysis

Types of Reactions

Pyronil 45-d34 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Pyronil 45-d34 is used as a reference standard in environmental testing and analytical chemistry. Its stable isotope-labeled form allows for precise quantification and analysis of environmental pollutants .

Biology

In biological research, this compound is used to study the effects of brominated flame retardants on living organisms. It helps in understanding the bioaccumulation and toxicity of such compounds .

Medicine

While not directly used in medicine, this compound’s analogs are studied for their potential effects on human health, particularly in relation to endocrine disruption and carcinogenicity .

Industry

This compound is widely used in the production of flame-retardant materials, including plastics, textiles, and electronics. Its effectiveness in reducing flammability makes it a valuable additive in various industrial applications .

Mechanism of Action

Pyronil 45-d34 exerts its flame-retardant effects by releasing bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction effectively slows down or extinguishes the flame .

Comparison with Similar Compounds

Research Findings and Analytical Relevance

  • This compound in Quantification : Isotope dilution mass spectrometry (IDMS) using this compound achieves <5% measurement uncertainty in detecting Pyronil 45 residues, critical for regulatory compliance .
  • Thermal Decomposition : Pyronil 45 releases HBr gas during combustion, effectively quenching flames. Its decomposition products are less persistent than those of DecaBDE .
  • Environmental Persistence : Pyronil 45’s high molecular weight and LogP (9.48) reduce leaching into aquatic systems compared to smaller BFRs like TBBPA .

Critical Considerations

  • Toxicity Data: Limited studies exist on Pyronil 45’s chronic toxicity, though its structural similarity to endocrine-disrupting phthalates warrants caution .
  • Regulatory Trends : Increasing scrutiny on brominated phthalates may drive demand for safer alternatives or enhanced analytical standards like this compound .

Biological Activity

Pyronil 45-d34 , also known as 3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester , is a brominated phthalate derivative with significant industrial applications, particularly as a flame retardant in various materials such as plastics and textiles. Its molecular formula is C24D34Br4O4C_{24}D_{34}Br_{4}O_{4}, with a molecular weight of approximately 740.35 g/mol . The compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with biological membranes.

Molecular Characteristics

PropertyValue
Molecular FormulaC24D34Br4O4
Molecular Weight740.35 g/mol
IUPAC Namebis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
InChIInChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13...

Synthesis Process

The synthesis of this compound involves the esterification of tetrabromophthalic acid with 2-ethylhexanol , typically using sulfuric acid as a catalyst under reflux conditions to ensure complete esterification. This process can be scaled for industrial production to maintain high yield and purity through distillation and recrystallization methods.

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit various enzymes involved in metabolic processes. For instance:

  • Phospholipase A2 Inhibition: Some studies suggest that brominated compounds can inhibit phospholipase A2 activity, which plays a crucial role in inflammation and cell signaling.
  • Cytochrome P450 Interaction: The compound may also interact with cytochrome P450 enzymes that are essential for drug metabolism and detoxification processes.

Interaction with Biological Membranes

The interaction of this compound with biological membranes can alter membrane fluidity and permeability. This property may affect the function of membrane-bound proteins and receptors, leading to altered cellular responses.

Environmental Impact Studies

Research has shown that degradation products of this compound may exhibit distinct biological activities compared to the parent compound. For example:

  • Degradation Pathways: Studies indicate that under certain environmental conditions (e.g., UV exposure), this compound can degrade into less stable compounds that may have different toxicological profiles.
  • Ecotoxicological Assessments: Ecotoxicological studies have assessed the impact of these degradation products on aquatic organisms, highlighting potential risks associated with their environmental persistence.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological ActivityApplications
Bis(2-ethylhexyl) phthalate (DEHP) Non-brominated phthalateEndocrine disruption potentialPlasticizer
Polybrominated diphenyl ethers (PBDEs) Brominated flame retardantsNeurodevelopmental toxicityFlame retardants in electronics

This compound's bromination provides it with enhanced flame-retardant properties while potentially reducing its endocrine-disrupting effects compared to DEHP.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the structural and physicochemical properties of Pyronil 45-d34 in experimental settings?

  • Methodological Answer : Begin with high-resolution spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation, complemented by chromatographic methods (HPLC, GC-MS) for purity assessment. For physicochemical properties, employ differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for solubility profiling. Validate results against established reference standards and ensure reproducibility by replicating measurements across independent trials .

Q. How should researchers design initial experiments to assess the biological activity of this compound while minimizing confounding variables?

  • Methodological Answer : Use the PICO framework to structure the study:

  • Population : Define the biological system (e.g., cell lines, model organisms).
  • Intervention : Specify this compound dosage, administration route, and exposure duration.
  • Comparison : Include negative/positive controls and baseline measurements.
  • Outcome : Quantify endpoints (e.g., IC50, enzyme inhibition).
    Calculate sample size using power analysis to ensure statistical validity, and randomize treatment groups to reduce bias .

Q. What statistical tools are essential for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA for comparing means across dose groups, and employ software like GraphPad Prism or R for visualization. Include confidence intervals and sensitivity analysis to assess robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across independent studies?

  • Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., assay conditions, model systems). Perform replication studies under standardized protocols. Use meta-analysis to quantify effect sizes and heterogeneity. Investigate confounding factors (e.g., metabolite interference, batch variability) via LC-MS/MS profiling and orthogonal assays .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?

  • Methodological Answer : Combine isotopic labeling (e.g., ¹⁴C-tracing) with mass spectrometry to track metabolite formation. Use hepatocyte or microsomal assays to identify phase I/II enzymes involved. Validate findings with knockout models or enzyme inhibitors. Apply computational tools (e.g., molecular docking) to predict binding affinities for metabolic enzymes .

Q. How should researchers design longitudinal studies to evaluate the environmental persistence of this compound in soil ecosystems?

  • Methodological Answer : Implement a split-plot design to account for spatial variability. Measure degradation kinetics (e.g., half-life) under controlled conditions (pH, temperature, microbial activity). Use multivariate regression to correlate degradation rates with environmental parameters. Include negative controls (sterile soil) to distinguish biotic vs. abiotic degradation pathways .

Q. What frameworks support the integration of multi-omics data to study this compound’s systemic effects?

  • Methodological Answer : Adopt a systems biology approach :

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : TMT labeling or SILAC for protein quantification.
  • Metabolomics : Untargeted LC-MS for metabolite profiling.
    Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) and network analysis (Cytoscape) to integrate datasets. Validate key nodes via CRISPR/Cas9 or pharmacological modulation .

Methodological Frameworks for Rigorous Inquiry

  • For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • For Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method documentation, including raw data deposition and independent validation .
  • For Data Interpretation : Use PICOT to structure outcomes and ensure alignment with study objectives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.